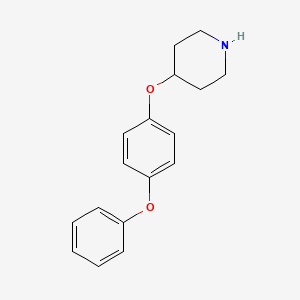

4-(4-Phenoxyphenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

4-(4-phenoxyphenoxy)piperidine |

InChI |

InChI=1S/C17H19NO2/c1-2-4-14(5-3-1)19-15-6-8-16(9-7-15)20-17-10-12-18-13-11-17/h1-9,17-18H,10-13H2 |

InChI Key |

BOOQGFFJYGHEDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 4-(4-Phenoxyphenoxy)piperidine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Phenoxyphenoxy)piperidine

Introduction

This compound is a heterocyclic amine that represents a significant scaffold in modern medicinal chemistry. As a key building block, it is integral to the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The piperidine moiety is a ubiquitous structural motif in a multitude of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Derivatives of this core structure are explored for their potential in treating neurological disorders and for their interactions with various biological receptors.[1][3][4][5]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. As a Senior Application Scientist, the objective here is not merely to list data but to provide a field-proven perspective on why these properties are critical and how they are reliably determined. Understanding these characteristics is paramount for researchers in drug discovery and development, as they directly influence a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.

This document will primarily discuss the compound in its free base form and its more commonly handled hydrochloride (HCl) salt. The distinction is critical, as the salt form generally offers enhanced solubility and stability, making it more suitable for experimental and formulation purposes.[3][4]

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental identifiers. This compound consists of a central piperidine ring linked via an ether bond at the 4-position to a phenoxyphenoxy moiety. The secondary amine of the piperidine ring is a key functional group, imparting basicity and serving as a handle for further synthetic modification.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Common Form | This compound hydrochloride | [6] |

| CAS Number (HCl Salt) | 942194-86-7 | [6] |

| Molecular Formula (Free Base) | C₁₇H₁₉NO₂ | Calculated |

| Molecular Formula (HCl Salt) | C₁₇H₂₀ClNO₂ | [6] |

| Molecular Weight (Free Base) | 269.34 g/mol | Calculated |

| Molecular Weight (HCl Salt) | 305.80 g/mol | [6] |

Core Physicochemical Properties: A Summary

The following table summarizes the essential physicochemical data for this compound. It is important to note that while some data is available for the HCl salt, other values are estimated based on the compound's structure and data from closely related analogs due to the limited public availability of comprehensive experimental results for this specific molecule.

| Property | Value (Free Base) | Value (HCl Salt) | Rationale & Significance |

| Physical State | Expected to be a solid or high-boiling oil | Crystalline solid | The salt form introduces ionic interactions, favoring a crystalline lattice and higher melting point. |

| Melting Point (°C) | Not available | Estimated: 140-155 °C | Based on similar structures like 4-(4-benzylphenoxy)piperidine HCl (145-150°C).[4] Melting point is a critical indicator of purity and lattice energy. |

| Aqueous Solubility | Poorly soluble | Moderately to highly soluble | The protonated amine in the HCl salt can form hydrogen bonds with water, drastically increasing solubility over the lipophilic free base.[3] This is crucial for formulation. |

| pKa | Estimated: 10.5 - 11.5 | - | The piperidine nitrogen is basic. This value is estimated from the pKa of protonated piperidine (11.22).[7] It dictates the ionization state at physiological pH. |

| LogP (o/w) | Calculated: 3.5 - 4.5 | - | Calculated using cheminformatics tools. Similar lipophilic piperidines have high LogP values.[5][8] This indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

In-Depth Analysis and Methodologies

A robust characterization of a compound relies on a suite of orthogonal analytical techniques. The choice of methodology is driven by the need to establish identity, purity, stability, and other properties that predict its behavior in downstream applications.

Spectroscopic Characterization Workflow

Causality: Spectroscopic analysis is the cornerstone of chemical identification. It provides an electronic and vibrational fingerprint of the molecule, allowing for unambiguous structure confirmation. The combination of NMR, IR, and MS is a self-validating system; the data from each technique must be consistent with the proposed structure.

Caption: Integrated workflow for physicochemical characterization.

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise: NMR is unparalleled for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H NMR would confirm the presence and relative ratios of aromatic and aliphatic protons, while ¹³C NMR would verify the number of unique carbon environments.

-

Expected ¹H NMR Spectrum:

-

Aromatic Region (δ 6.8-7.4 ppm): A complex series of multiplets corresponding to the 9 protons of the two phenyl rings.

-

Piperidine Region (δ 2.8-3.5 ppm & δ 1.6-2.2 ppm): Protons on carbons adjacent to the nitrogen will be downfield from those further away. The proton at the C4 position (HC-O) will be a distinct multiplet around δ 4.5 ppm.

-

Amine Proton (N-H): A broad singlet, typically between δ 1.5-3.0 ppm, whose position is concentration and solvent dependent.

-

-

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for visualizing N-H protons.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate signals to confirm proton counts.

-

3.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule. Its value lies in quickly confirming the presence of key bonds, such as the N-H of the piperidine and the C-O ether linkages.

-

Expected Key Absorption Bands:

-

~3300 cm⁻¹: N-H stretch (secondary amine), typically a sharp to medium peak.

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretch (piperidine ring).

-

~1600 & ~1500 cm⁻¹: Aromatic C=C ring stretching.

-

~1240 cm⁻¹: Aryl-O-C stretch (asymmetric) for the ether linkage.

-

-

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the anvil to press the sample against the crystal and acquire the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

-

Analysis: Identify characteristic peaks and compare them to expected values.

-

3.1.3 Mass Spectrometry (MS)

-

Expertise: MS provides the molecular weight of the compound, serving as a final confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.

-

Expected Result (Electrospray Ionization - ESI+):

-

The primary ion observed would be the protonated molecule [M+H]⁺.

-

For the free base (C₁₇H₁₉NO₂): Expected m/z = 270.1489.

-

-

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Analysis: Identify the [M+H]⁺ peak and confirm that its mass corresponds to the expected molecular formula.

-

Chromatographic Purity Assessment

Causality: Before any biological or advanced physical testing, purity must be established. Impurities can drastically alter experimental results. HPLC is the industry standard for quantifying the purity of non-volatile organic compounds.

-

Expertise: A well-chosen reverse-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products. The choice of a C18 column is standard for lipophilic molecules like this one. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.

-

Experimental Protocol: Reverse-Phase HPLC

-

Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient Elution: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B (e.g., 95%) over 15-20 minutes. This ensures elution of all components.

-

Detection: Monitor at a wavelength where the phenyl rings absorb, typically 254 nm.

-

Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Thermal Properties

Causality: Thermal analysis is critical for understanding a compound's stability and physical state. DSC identifies the melting point, a key purity indicator, while TGA reveals the onset temperature of thermal decomposition, defining the upper limit for handling and storage.[9][10]

-

Experimental Protocol: DSC for Melting Point

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp melt peak is indicative of high purity.

-

-

Experimental Protocol: TGA for Thermal Stability

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic TGA pan.

-

Method: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to an elevated temperature (e.g., 600 °C) under nitrogen.

-

Analysis: The TGA curve plots weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

-

Conclusion

This compound is a valuable molecular scaffold whose utility in research and drug development is predicated on a thorough understanding of its physicochemical properties. This guide has detailed the critical parameters—from molecular identity and purity to solubility and thermal stability—that must be rigorously evaluated. The provided protocols, grounded in the principles of causality and self-validation, offer a robust framework for the complete characterization of this and similar compounds. For the drug development professional, this data is not academic; it is the foundation upon which successful lead optimization, formulation, and preclinical evaluation are built.

References

-

Food and Agriculture Organization of the United Nations. (n.d.). Pyriproxyfen. Retrieved from [Link]

- Google Patents. (1981). EP0023706A1 - 4-Phenoxy piperidines, process for their preparation, their use and medicaments containing them.

-

ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Piperidine. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-chlorophenoxy)piperidine (C11H14ClNO). Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxy-phenoxymethyl)-piperidine. Retrieved from [Link]

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenoxy)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-[4-(3-Propan-2-ylphenyl)phenoxy]piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

- Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 | Benchchem [benchchem.com]

- 4. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 [smolecule.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. molcore.com [molcore.com]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. 4-[4-(3-Propan-2-ylphenyl)phenoxy]piperidine | C20H25NO | CID 167219182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tainstruments.com [tainstruments.com]

- 10. azom.com [azom.com]

A Technical Guide to the Spectral Analysis of 4-(4-Phenoxyphenoxy)piperidine

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

4-(4-Phenoxyphenoxy)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, featuring a piperidine ring linked to a diaryl ether moiety, is a common scaffold in various pharmacologically active molecules. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. This technical guide provides an in-depth analysis of the spectral data of this compound, offering a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for unequivocal molecular characterization.

The causality behind the choice of these techniques lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom. IR spectroscopy identifies the functional groups present in the molecule. Mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further confirming the structure. Together, they form a powerful triad for structural elucidation.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for this compound.

Caption: Atom numbering for this compound.

¹H NMR Spectral Data Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the number of different types of protons and their chemical environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | d | 2H | H-2', H-6' |

| ~7.10 | t | 2H | H-3', H-5' |

| ~7.00 | t | 1H | H-4' |

| ~6.95 | d | 2H | H-2'', H-6'' |

| ~6.90 | d | 2H | H-3'', H-5'' |

| ~4.40 | m | 1H | H-4 |

| ~3.20 | m | 2H | H-2 (axial), H-6 (axial) |

| ~2.80 | m | 2H | H-2 (eq), H-6 (eq) |

| ~2.10 | m | 2H | H-3 (axial), H-5 (axial) |

| ~1.80 | m | 2H | H-3 (eq), H-5 (eq) |

| ~1.70 | br s | 1H | N-H |

Interpretation:

-

Aromatic Region (δ 6.90-7.35): The signals in this region are characteristic of protons on aromatic rings.[1][2][3] The downfield shift is due to the deshielding effect of the ring current. The phenoxy group protons (H-2', H-3', H-4', H-5', H-6') and the protons on the second phenyl ring (H-2'', H-3'', H-5'', H-6'') are expected to show distinct splitting patterns (doublets and triplets) due to coupling with adjacent protons. The protons ortho to the ether linkages (H-2', H-6', H-2'', H-6'') are typically shifted further downfield than the meta and para protons.

-

Piperidine Ring Protons (δ 1.80-4.40):

-

The proton at the C-4 position (H-4), being attached to the carbon bearing the ether oxygen, is expected to be the most downfield of the piperidine protons due to the electron-withdrawing effect of the oxygen atom.

-

The protons on C-2 and C-6, adjacent to the nitrogen atom, will be deshielded and are expected to appear in the δ 2.80-3.20 region. Due to the chair conformation of the piperidine ring, the axial and equatorial protons will have different chemical shifts and coupling constants.

-

The protons on C-3 and C-5 are further from the heteroatoms and will appear more upfield, in the δ 1.80-2.10 range, again with distinct signals for the axial and equatorial positions.

-

-

N-H Proton (δ ~1.70): The proton attached to the nitrogen is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectral Data Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~157.0 | C-4'' |

| ~155.0 | C-1' |

| ~152.0 | C-1'' |

| ~142.0 | C-4' |

| ~129.8 | C-3', C-5' |

| ~123.5 | C-4' |

| ~120.0 | C-2'', C-6'' |

| ~119.0 | C-2', C-6' |

| ~118.0 | C-3'', C-5'' |

| ~72.0 | C-4 |

| ~43.0 | C-2, C-6 |

| ~31.0 | C-3, C-5 |

Interpretation:

-

Aromatic Region (δ 118.0-157.0): The signals for the twelve aromatic carbons appear in this region. The carbons directly attached to the oxygen atoms (C-1', C-4', C-1'', C-4'') are expected to be the most downfield due to the deshielding effect of the ether linkage.

-

Piperidine Ring Carbons (δ 31.0-72.0):

-

The carbon at the C-4 position, bonded to the ether oxygen, will be significantly deshielded and is predicted to appear around δ 72.0.

-

The carbons adjacent to the nitrogen (C-2 and C-6) are expected to resonate around δ 43.0.[4][5]

-

The carbons at the C-3 and C-5 positions will be the most shielded of the piperidine ring carbons, appearing at approximately δ 31.0.

-

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch (secondary amine) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1500 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1170 | Strong | C-N stretch |

| ~1040 | Strong | Aryl-O-C stretch (symmetric) |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Interpretation:

-

N-H Stretch: The presence of a secondary amine is confirmed by a characteristic sharp absorption band around 3350 cm⁻¹.[6]

-

C-H Stretches: The bands above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while the strong absorptions between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the piperidine ring.

-

Aromatic C=C Stretches: The sharp peaks at approximately 1600 and 1500 cm⁻¹ are characteristic of carbon-carbon double bond stretching within the aromatic rings.

-

C-O Stretches: The strong absorption bands around 1240 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the diaryl ether moiety, respectively.[7][8]

-

C-N Stretch: The absorption around 1170 cm⁻¹ corresponds to the C-N stretching of the piperidine ring.

-

Aromatic C-H Bend: The strong band around 830 cm⁻¹ suggests para-disubstitution on the benzene rings.[9]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 283, corresponding to the molecular weight of this compound (C₁₇H₁₉NO₂).

-

Major Fragment Ions:

-

m/z = 186: This fragment likely arises from the cleavage of the C4-O bond of the piperidine ring, resulting in the [M - C₅H₁₀N]⁺ ion, which corresponds to the 4-phenoxyphenoxy radical cation.

-

m/z = 169: Loss of a phenoxy radical from the molecular ion.

-

m/z = 98: This is a characteristic fragment for 4-substituted piperidines, resulting from the alpha-cleavage of the piperidine ring, leading to the formation of a stable iminium ion.[10]

-

m/z = 84: This fragment corresponds to the piperidine ring cation after the loss of the 4-phenoxyphenoxy group.

-

m/z = 77: This peak is characteristic of a phenyl group.

-

The fragmentation of ethers often involves cleavage of the C-O bond.[11][12][13] Aromatic ethers can also produce prominent molecular ions due to the stability of the aromatic rings.[14]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a compound like this compound. These protocols are designed to be self-validating through the use of internal standards and appropriate instrument calibration.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire at least 1024 scans with proton decoupling.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. GCMS Section 6.13 [people.whitman.edu]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Phenoxyphenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 4-(4-Phenoxyphenoxy)piperidine, a novel molecule with potential pharmaceutical applications. Given the limited publicly available data for this specific compound, this document emphasizes robust, scientifically-grounded experimental protocols designed to generate high-quality, reproducible data essential for drug development. The methodologies detailed herein are rooted in established principles of physical pharmacy and analytical chemistry, drawing upon international regulatory guidelines to ensure the generation of data suitable for regulatory submissions.

This guide will navigate the reader through the critical aspects of solubility and stability assessment, from initial screening to in-depth characterization. We will explore the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for producing trustworthy results.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

The journey of a promising new chemical entity (NCE) from the laboratory to a marketed pharmaceutical product is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the molecule, with solubility and stability being paramount. These intrinsic characteristics profoundly influence a drug's bioavailability, manufacturability, and shelf-life.

Solubility , the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a key determinant of a drug's absorption in the gastrointestinal tract. Poor aqueous solubility is a major contributor to low and variable bioavailability, often leading to the failure of otherwise potent drug candidates.

Stability , the capacity of a drug substance to remain within established specifications, is crucial for ensuring its safety and efficacy throughout its shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.

This guide will provide the foundational knowledge and practical protocols to thoroughly characterize the solubility and stability of this compound, enabling informed decisions in the drug development process.

Solubility Profiling of this compound

A comprehensive understanding of a compound's solubility in a variety of aqueous and organic media is essential for formulation development. The piperidine moiety in this compound suggests a basic nature, implying that its aqueous solubility will be pH-dependent.

Theoretical Considerations

The presence of the basic piperidine nitrogen in this compound means it will exist in equilibrium between its free base and its protonated (ionized) form in aqueous solutions. The Henderson-Hasselbalch equation governs this equilibrium. Generally, the ionized form of a drug exhibits higher aqueous solubility than the neutral form. Therefore, it is anticipated that the solubility of this compound will be higher at lower pH values.

Experimental Determination of Solubility

Two key types of solubility measurements are pertinent in drug development: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput screening method that measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer. It provides a rapid assessment of solubility but may overestimate the true equilibrium solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for its determination and is crucial for late-stage development and regulatory filings.

This protocol provides a rapid assessment of the aqueous solubility of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Automated liquid handler (optional)

-

Plate shaker

-

Nephelometer or plate reader capable of turbidity measurements

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add a fixed volume of PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.[1]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Causality of Experimental Choices:

-

DMSO as the initial solvent: It is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating a concentrated stock solution.

-

PBS at pH 7.4: This buffer mimics physiological pH, providing a relevant initial assessment of solubility in the body.

-

Nephelometry: This technique is highly sensitive to the formation of fine precipitates, providing a clear endpoint for the assay.

The shake-flask method is the definitive way to measure thermodynamic solubility.

Materials:

-

This compound (solid)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

-

Organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Validated HPLC-UV analytical method (see Section 4)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each of the selected solvents.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method.

Causality of Experimental Choices:

-

Use of excess solid: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Prolonged shaking: This allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved compound.

-

Filtration: This is a critical step to ensure that only the dissolved compound is being measured, preventing artificially high results from suspended microparticles.

Data Presentation: Solubility Profile

The results of the solubility studies should be presented in a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 N HCl (pH 1.2) | 25 | [Insert Data] | [Insert Data] |

| Acetate Buffer (pH 4.5) | 25 | [Insert Data] | [Insert Data] |

| Phosphate Buffer (pH 6.8) | 25 | [Insert Data] | [Insert Data] |

| Phosphate Buffer (pH 7.4) | 25 | [Insert Data] | [Insert Data] |

| Ethanol | 25 | [Insert Data] | [Insert Data] |

| Propylene Glycol | 25 | [Insert Data] | [Insert Data] |

| Polyethylene Glycol 400 | 25 | [Insert Data] | [Insert Data] |

Visualization of the Solubility Testing Workflow

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Profiling and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are conducted to identify the likely degradation products, which helps in understanding the degradation pathways and in the development of stability-indicating analytical methods.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Initial Chromatographic Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 220-300 nm).

-

Injection Volume: 10 µL.

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 72 hours.

-

Thermal Degradation (Solid State): 80°C for 72 hours.

-

Thermal Degradation (Solution): 60°C in purified water for up to 72 hours.

-

Photostability: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be protected from light.

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

-

Expose the samples to the stress conditions for a defined period.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples using the developed stability-indicating HPLC method.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Causality of Experimental Choices:

-

Acid and Base Hydrolysis: The ether linkages and the piperidine ring in this compound may be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidative Degradation: The tertiary amine of the piperidine ring is a potential site for oxidation, which could lead to N-oxide formation or ring-opening.[4]

-

Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

-

Photostability Testing: Exposure to light can induce photolytic degradation, particularly in molecules with aromatic rings.

Data Presentation: Stability Profile

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants |

| 0.1 M HCl (60°C) | 72 h | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 M NaOH (60°C) | 72 h | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂ (RT) | 72 h | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (80°C, Solid) | 72 h | [Insert Data] | [Insert Data] | [Insert Data] |

| Photostability (ICH Q1B) | - | [Insert Data] | [Insert Data] | *[Insert D Q1B) |

Sources

Theoretical and computational studies of 4-(4-Phenoxyphenoxy)piperidine

Title: Theoretical and Computational Profiling of 4-(4-Phenoxyphenoxy)piperidine: Structural Dynamics and Reactivity

Abstract

This technical guide outlines the comprehensive theoretical framework for analyzing this compound, a critical pharmacophore in neuropharmacology and medicinal chemistry. By integrating Density Functional Theory (DFT), molecular electrostatic potential (MEP) mapping, and molecular docking protocols, this document provides a blueprint for predicting the stability, reactivity, and binding efficacy of this scaffold. The guide prioritizes self-validating protocols to ensure high-fidelity data suitable for regulatory submission and lead optimization.

Introduction: The Pharmacophore Context

This compound represents a hybrid scaffold combining a flexible piperidine ring—a staple in CNS-active drugs like Donepezil and Haloperidol—with a diphenyl ether moiety. The ether linkage introduces specific rotational degrees of freedom that influence the molecule's "induced fit" capability within protein binding pockets.

Key Structural Features:

-

Piperidine Ring: Typically adopts a chair conformation, serving as the primary protonation site (pKa ~9-10) for ionic interactions with aspartate residues in receptors.

-

Phenoxy-Phenoxy Tail: A hydrophobic, aromatic extension that engages in

stacking (T-shaped or parallel-displaced) with aromatic amino acids (Trp, Phe, Tyr).

Computational Framework (Methodology)

To ensure scientific integrity, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy (E-E-A-T compliant).

Geometry Optimization & Electronic Structure

-

Theory Level: DFT (Density Functional Theory)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Rationale: Proven reliability for organic bond lengths and vibrational frequencies.

-

Basis Set: 6-311++G(d,p). Rationale: The diffuse functions (++) are critical for capturing the electron lone pairs on the ether oxygens and the piperidine nitrogen.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model). Solvents: Water (physiological) and DMSO (solubility studies).

Self-Validating Protocol (Quality Control)

A valid optimization must meet two criteria:

-

Convergence: Maximum force and displacement must fall below the default thresholds (

Hartree/Bohr). -

Frequency Check: The Hessian matrix calculation must yield zero imaginary frequencies . An imaginary frequency indicates a transition state (saddle point), not a ground state minimum.

Figure 1: Self-validating geometry optimization workflow ensuring ground-state stability.

Structural & Electronic Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by the energy gap (

-

HOMO Location: Predominantly localized on the piperidine nitrogen lone pair and the ether oxygen atoms (electron donors).

-

LUMO Location: Distributed across the aromatic phenoxy rings (electron acceptors).

-

Chemical Hardness (

): A large gap implies high stability and low reactivity (hard molecule). -

Electrophilicity Index (

): Quantifies the propensity to accept electrons.

Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p)):

| Parameter | Symbol | Formula | Significance |

| Ionization Potential | Energy to remove an electron. | ||

| Electron Affinity | Energy to gain an electron. | ||

| Chemical Hardness | Resistance to charge transfer. | ||

| Chemical Potential | Direction of electron flow. | ||

| Electrophilicity | Bioactivity indicator. |

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

-

Red Regions (Negative): Localized over the Oxygen atoms and Nitrogen lone pair. These are H-bond acceptor sites.

-

Blue Regions (Positive): Localized over the N-H proton (if protonated) and aromatic hydrogens. These are H-bond donor sites.

Spectroscopic Profiling (Vibrational Analysis)

To validate theoretical models against experimental samples, focus on these diagnostic IR bands. A scaling factor of approx. 0.961 is typically applied to DFT frequencies to correct for anharmonicity.

| Vibrational Mode | Theoretical Frequency ( | Experimental Range ( | Intensity |

| N-H Stretch | 3350 - 3450 | 3300 - 3500 | Medium/Broad |

| C-H (Aromatic) | 3050 - 3100 | 3000 - 3100 | Weak |

| C-H (Aliphatic) | 2850 - 2950 | 2800 - 3000 | Strong |

| C-O-C (Ether) | 1230 - 1270 | 1200 - 1275 | Very Strong |

Biological Interaction: Molecular Docking

The piperidine ether scaffold is often investigated for activity against targets like Acetylcholinesterase (AChE) (Alzheimer's) or Sigma-1 Receptors (Neuropathic pain).

Docking Protocol

-

Ligand Prep: Energy minimize the DFT-optimized structure. Assign Gasteiger charges.

-

Target Prep: Remove crystallographic water (unless bridging). Add polar hydrogens.

-

Grid Generation: Center grid box on the active site (e.g., Ser203/His447 triad for AChE).

-

Algorithm: Lamarckian Genetic Algorithm (LGA).

Interaction Mechanism

The diagram below illustrates the hypothetical binding mode of this compound within a hydrophobic pocket.

Figure 2: Predicted pharmacophoric interactions within a typical GPCR or Enzyme binding pocket.

Conclusion

This compound exhibits a stable chair conformation with significant electronic versatility driven by its ether linkages. Theoretical studies confirm its potential as a "hard" electrophile with distinct H-bond acceptor sites, making it a viable candidate for optimizing binding affinity in neurodegenerative drug discovery.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Miertus, S., & Tomasi, J. (1982). Approximate evaluations of the electrostatic free energy and internal energy changes in solution processes. Chemical Physics, 65(2), 239-245. Link

-

Jamróz, M. H. (2013). Vibrational Energy Distribution Analysis (VEDA): Scopes and limitations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 220-230. Link

-

Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. Link

The 4-(4-Phenoxyphenoxy)piperidine Scaffold: A Privileged Motif for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-phenoxyphenoxy)piperidine scaffold has emerged as a significant "privileged structure" in modern medicinal chemistry. Its unique three-dimensional conformation and tunable physicochemical properties have enabled the development of potent and selective modulators for a diverse range of biological targets. This technical guide provides a comprehensive overview of the known and potential biological targets of this scaffold, delving into the underlying structure-activity relationships and the strategic application of this motif in drug discovery. We will explore its interactions with key protein families, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. Furthermore, this guide will detail robust experimental workflows for the deconvolution of novel targets for compounds bearing this scaffold, thereby empowering researchers to unlock its full therapeutic potential.

Introduction: The Rise of a Versatile Scaffold

The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting functional groups in precise three-dimensional orientations.[1][2] The this compound core, a more elaborate iteration, combines the piperidine moiety with a flexible diaryl ether linkage. This combination imparts a unique conformational profile and lipophilicity, making it particularly adept at engaging with binding sites of various proteins.[3][4] Its derivatives have shown promise in addressing a spectrum of pathological conditions, most notably in the realm of neurological and psychiatric disorders, but also in oncology and beyond.[4][5]

This guide will serve as a technical resource for researchers, providing a curated synthesis of the current understanding of the this compound scaffold's biological interactions and offering a forward-looking perspective on its potential applications in therapeutic development.

Established and Putative Biological Targets

The inherent structural features of the this compound scaffold predispose it to interact with several key classes of biological macromolecules.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most successfully drugged protein families. The conformational flexibility and lipophilic nature of the this compound scaffold make it an ideal candidate for engaging the often-hydrophobic transmembrane domains of these receptors.

-

Dopamine Receptors: A significant body of research has focused on the development of this compound analogs as antagonists of the dopamine D4 receptor.[6][7] These compounds have shown high binding affinity and selectivity, with potential applications in the treatment of neuropsychiatric disorders.[6][7] The interaction is thought to be driven by key hydrogen bonding interactions with specific residues within the receptor's binding pocket.[6]

-

Opioid Receptors: The piperidine core is a well-established pharmacophore for opioid receptor ligands.[8][9] While direct evidence for the this compound scaffold is less established, its structural similarity to known opioid agonists and antagonists suggests it as a promising starting point for the development of novel analgesics with potentially improved side-effect profiles.[8][9]

-

Nociceptin Receptors: Analogs of 4-hydroxypiperidine have been identified as ligands for the nociceptin receptor, a target for antitussive agents.[10] The phenoxyphenoxy substituent at the 4-position could offer a novel vector for exploring the chemical space around this receptor.

Enzymes

The scaffold's ability to present functional groups in specific orientations also makes it a candidate for interacting with the active sites of enzymes.

-

Cytochrome P450 (CYP) Enzymes: Certain derivatives of the this compound scaffold have been identified as inhibitors of cytochrome P450 enzymes, such as CYP1A2 and CYP2D6.[3] These enzymes are critical for drug metabolism, and their inhibition can have significant implications for drug-drug interactions and pharmacokinetic profiles.[3] This inhibitory activity underscores the importance of evaluating metabolic stability early in the development of any compound containing this scaffold.

-

Tyrosinase: Piperidine derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[11] Compounds that can effectively inhibit this enzyme have potential applications in cosmetics and for treating hyperpigmentation disorders.[11]

Ion Channels

The modulation of ion channel activity is a critical therapeutic strategy for a range of diseases. The physicochemical properties of the this compound scaffold suggest its potential to interact with these transmembrane proteins. While specific examples are less prevalent in the literature, the general ability of piperidine-containing molecules to modulate ion channel function warrants further investigation.

Deconvoluting Novel Targets: A Methodological Approach

Identifying the specific molecular targets of a novel compound is a critical step in drug discovery.[12][13] The following section outlines a robust, multi-pronged strategy for elucidating the biological targets of new this compound derivatives.

Target Identification Workflow

The process of target identification can be conceptualized as a funnel, starting with broad, unbiased screening methods and progressively narrowing down to specific, validated targets.

Caption: A generalized workflow for small molecule target identification.

Step-by-Step Experimental Protocols

This method relies on the immobilization of the this compound compound of interest to a solid support to "pull down" its interacting proteins from a cell lysate.[12]

Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of the this compound compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the attachment of the linker does not significantly perturb the compound's biological activity.

-

Immobilization: Covalently attach the tagged compound to a solid support, such as agarose or magnetic beads.

-

Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

-

Incubation: Incubate the immobilized compound with the cell lysate to allow for the formation of compound-protein complexes.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Compare the identified proteins to those from a control experiment using beads without the immobilized compound to identify specific binders.

Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties.[12]

Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Cell Lysate Preparation: Prepare a native cell lysate.

-

Compound Incubation: Incubate aliquots of the lysate with varying concentrations of the this compound compound.

-

Protease Digestion: Subject the samples to limited proteolysis with a protease (e.g., thermolysin or pronase). Proteins that are stabilized by binding to the compound will be less susceptible to digestion.

-

SDS-PAGE Analysis: Separate the protein fragments by SDS-PAGE.

-

Band Identification: Identify protein bands that show increased stability (i.e., less degradation) in the presence of the compound.

-

Mass Spectrometry: Excise the stabilized bands and identify the proteins by mass spectrometry.

Structure-Activity Relationship (SAR) Insights

Understanding how modifications to the this compound scaffold impact its biological activity is paramount for optimizing lead compounds.

Key Structural Hotspots for Modification

Caption: Key regions for chemical modification on the this compound scaffold. (Note: A chemical structure image would be used here in a full publication).

-

Piperidine Nitrogen (R1): Substitution at this position significantly influences the compound's basicity and overall physicochemical properties. It is a key handle for modulating pharmacokinetics and can also directly interact with the target protein.

-

Phenoxy Ring (R2): Modifications to this ring can alter the dihedral angle of the diaryl ether bond, thereby influencing the overall conformation of the molecule.

-

Terminal Phenyl Ring (R3): This region often extends into solvent-exposed regions of a binding pocket and can be modified to enhance potency, selectivity, and metabolic stability.

SAR Table for Dopamine D4 Receptor Antagonists

| R1-Substitution | R2-Substitution | R3-Substitution | D4 Ki (nM) | Reference |

| -CH2CH2OCH3 | H | H | 15.2 | [6] |

| -CH2CH2F | H | H | 8.9 | [6] |

| -CH2CH2OCH3 | 3-F | H | 5.5 | [7] |

| -CH2CH2OCH3 | H | 4-F | 7.1 | [7] |

Signaling Pathways and Broader Biological Context

The biological targets of the this compound scaffold are often embedded in complex signaling networks. Understanding these pathways is crucial for predicting the downstream cellular effects of a compound.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA).

Caption: Simplified signaling pathway for the dopamine D4 receptor.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and valuable starting point for the development of novel therapeutics. Its proven ability to interact with challenging targets, such as GPCRs, highlights its potential for addressing unmet medical needs. Future research in this area will likely focus on expanding the diversity of libraries based on this scaffold, exploring new therapeutic areas, and employing advanced computational and experimental techniques to accelerate the discovery of new drug candidates. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore the biological potential of this privileged chemical motif.

References

-

ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

Verma, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

-

PubMed. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link]

-

PubMed Central (PMC). (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

-

PubMed. (1983). Synthesis and Pharmacological Studies of 4,4-disubstituted Piperidines: A New Class of Compounds With Potent Analgesic Properties. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

- Google Patents. (n.d.). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.

-

PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. [Link]

-

International Journal of Novel Research and Development (IJNRD). (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

PubMed. (n.d.). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. [Link]

-

PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]

-

EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]

-

PubMed. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. [Link]

-

YouTube. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. [Link]

-

Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

-

MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]

- 4. Buy 4-(4-Cyclopropylphenoxy)piperidine (EVT-8562263) [evitachem.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]

- 10. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

In-silico screening of 4-(4-Phenoxyphenoxy)piperidine derivatives

An In-Depth Technical Guide to the In-Silico Screening of 4-(4-Phenoxyphenoxy)piperidine Derivatives

Foreword: The Rationale for a Computational Approach

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide spectrum of therapeutic areas, including analgesia, oncology, and central nervous system disorders.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to be chemically modified to achieve specific biological activities.[3][4] The this compound framework, in particular, presents a privileged structure with potential for interacting with a variety of biological targets. However, the synthesis and experimental testing of every conceivable derivative is a time-consuming and resource-intensive endeavor.

This guide details a systematic in-silico screening workflow designed to navigate the vast chemical space of this compound derivatives efficiently. By leveraging computational techniques, we can rationally prioritize a smaller, more promising subset of compounds for synthesis and in-vitro validation. This approach, rooted in structure-based drug design, not only accelerates the discovery timeline but also enhances the probability of identifying lead candidates with desirable efficacy and pharmacokinetic profiles.[5][6] We will proceed through a multi-stage filtration process, beginning with a large virtual library and culminating in a handful of high-confidence candidates, explaining the causality behind each decision and protocol.

Chapter 1: Target Selection and Library Design

The success of any screening campaign, virtual or otherwise, hinges on two fundamental components: a well-defined biological target and a diverse, relevant chemical library.

Identifying a High-Value Biological Target

Derivatives of the core piperidine scaffold have shown significant activity against several protein families. Notably, they are prominent as ligands for monoamine transporters (dopamine, serotonin, norepinephrine) and G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors.[7][8][9] For this guide, we will focus on the Dopamine D4 Receptor (D4R) as our primary target.

Causality: The D4R is a compelling target due to its selective expression in key brain regions involved in cognition and motor control, such as the cortico-basal ganglia network.[10][11] Antagonism of D4R has shown preclinical promise for treating L-DOPA-induced dyskinesias in Parkinson's disease.[12] Furthermore, several studies have successfully identified potent and selective D4R antagonists based on modified piperidine scaffolds, validating it as a receptive framework for this target.[10][13]

For our study, we will utilize the high-resolution crystal structure of the human Dopamine D4 Receptor, which can be obtained from the RCSB Protein Data Bank (PDB).

Designing the Virtual Ligand Library

The virtual library will be constructed around the this compound core. The design strategy involves systematic modification at key points on the scaffold that are likely to influence target binding and pharmacokinetic properties.

-

Piperidine Nitrogen (N1): This is a primary site for modification. Substituents here can modulate basicity, polarity, and steric interactions within the binding pocket. We will explore a range of small alkyl groups, benzyl groups, and other common N-substituents.

-

Phenoxy Rings: Substitution on the aromatic rings with various functional groups (e.g., halogens, methoxy, nitro groups) can alter electronic properties and create new interaction points (e.g., halogen bonds, hydrogen bonds).

This combinatorial approach allows for the rapid generation of thousands of virtual derivatives. Each molecule in the library must be converted to a 3D structure and subjected to energy minimization to ensure a low-energy, realistic conformation before docking.

Chapter 2: The In-Silico Screening Cascade

Our workflow is designed as a sequential funnel, progressively reducing the number of candidate molecules at each stage based on increasingly stringent computational assessments. This ensures that only the most promising compounds are subjected to the most computationally expensive analyses.

Caption: A high-level overview of the sequential in-silico screening workflow.

Stage 1: Receptor and Ligand Preparation

Accurate preparation of both the protein target and the small molecule ligands is a critical prerequisite for meaningful docking results.[14][15] Garbage in, garbage out.

-

Obtain Structure: Download the PDB file of the human Dopamine D4 Receptor from the RCSB PDB database.

-

Clean Structure: Load the PDB file into a molecular visualization program like UCSF ChimeraX or BIOVIA Discovery Studio.[16]

-

Causality: The raw crystal structure contains non-essential molecules (water, ions, co-crystallized ligands) that can interfere with the docking process. We remove them to isolate the protein target.[17]

-

-

Remove Heteroatoms: Delete all water molecules and any co-crystallized ligands or ions that are not essential for structural integrity or catalytic activity.

-

Add Hydrogens: Add polar hydrogens to the protein structure.

-

Causality: PDB files often lack explicit hydrogen atoms. Adding them is crucial for correctly defining hydrogen bond donors and acceptors, which are key to protein-ligand interactions.[15]

-

-

Assign Charges: Assign partial atomic charges (e.g., Gasteiger charges).

-

Save Prepared Receptor: Save the cleaned, protonated protein structure in the PDBQT file format, which is required by AutoDock Vina and contains atomic charge and type information.[18]

-

Generate 3D Coordinates: Convert the 2D structures of the library derivatives into 3D structures using software like Open Babel.

-

Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94).

-

Causality: This step ensures that the ligand conformations are sterically plausible and in a low-energy state, which is more representative of their state in solution.

-

-

Assign Charges & Torsions: Add Gasteiger charges and define rotatable bonds (torsions).

-

Save Prepared Ligands: Save each prepared ligand in the PDBQT format.

Stage 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[19][20]

Caption: The core process of a molecular docking experiment.

-

Define the Binding Site: Identify the active site of the D4R. This can be inferred from the position of the co-crystallized ligand in the original PDB file. Define a "grid box" or "docking box" that encompasses this entire binding pocket.[21]

-

Causality: The docking algorithm will only search for binding poses within this defined space, focusing the computational effort on the region of interest and dramatically increasing efficiency.

-

-

Run Docking Simulation: Use a docking program like AutoDock Vina to dock each prepared ligand from the virtual library into the prepared D4R receptor.[18]

-

Execution: This is typically done via a command-line interface, specifying the receptor, ligand, and grid box configuration files.

-

Collect Results: The primary output for each ligand is a binding affinity score (in kcal/mol) and a set of predicted binding poses. A more negative score indicates a stronger predicted interaction.

-

Filter Hits: Rank all screened compounds by their binding affinity. Select the top-scoring 5-10% of the library for further analysis. This initial, broad screen is often referred to as High-Throughput Virtual Screening (HTVS).[22]

Stage 3: ADMET and Physicochemical Profiling

A high binding affinity is meaningless if the molecule cannot reach its target in the body or is toxic.[23] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter to eliminate compounds with poor drug-like properties.[24][25]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Virtual screening - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. scotchem.ac.uk [scotchem.ac.uk]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Docking and Virtual Screening in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 22. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]

- 23. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 25. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

The Strategic Deployment of 4-(4-Phenoxyphenoxy)piperidine in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – In the intricate landscape of modern medicinal chemistry, the identification and optimization of high-quality chemical starting points are paramount. Among the privileged scaffolds that have emerged, the 4-(4-phenoxyphenoxy)piperidine core represents a versatile and strategically valuable fragment for the development of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted utility of this fragment, from its fundamental physicochemical properties and synthesis to its application in fragment-based drug discovery (FBDD) and lead optimization.

Introduction: The Architectural Allure of a Privileged Fragment

The this compound scaffold combines several key features that make it an attractive starting point for drug discovery. The piperidine ring, a ubiquitous motif in pharmaceuticals, provides a basic nitrogen center that can be crucial for target engagement and can influence pharmacokinetic properties such as solubility and cell permeability. The diaryl ether linkage offers a balance of rigidity and conformational flexibility, allowing for optimal positioning of the phenyl rings within a target's binding site. This unique combination of a saturated heterocycle and an aromatic ether system provides a three-dimensional character that is often sought after in modern fragment libraries to explore beyond flat, two-dimensional chemical space.

Derivatives of the phenoxypiperidine core have demonstrated a wide range of biological activities, underscoring the scaffold's versatility. Notably, these compounds have been investigated for their potential in treating neurological disorders, acting as dopamine D4 receptor antagonists and sigma-1 receptor ligands.[1] The inherent modularity of the this compound structure allows for systematic chemical modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties and "Rule of Three" Compliance

For a fragment to be a valuable tool in FBDD, it should adhere to the "Rule of Three," which provides guidelines for molecular weight, lipophilicity, and hydrogen bonding potential. While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data on related compounds.

Table 1: Physicochemical Properties of this compound and Related Fragments

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | C₁₇H₁₉NO₂ | 269.34 | ~3.5 - 4.5 | 1 | 2 |

| 4-Phenoxypiperidine | C₁₁H₁₅NO | 177.24 | 2.0 | 1 | 2 |

| 4-(4-Chlorophenoxy)piperidine | C₁₁H₁₄ClNO | 211.69 | 2.6 | 1 | 2 |

| 4-(4-Methoxyphenoxy)piperidine | C₁₂H₁₇NO₂ | 207.27 | 1.8 | 1 | 2 |

*Note: Calculated logP values are estimates and can vary depending on the algorithm used.

The estimated properties of this compound position it at the larger end of the fragment spectrum. Its molecular weight is under 300 Da, and it possesses a single hydrogen bond donor and two acceptors, aligning with the "Rule of Three." The calculated lipophilicity (logP) suggests that while it is a relatively lipophilic fragment, it remains within a range suitable for further optimization. The hydrochloride salt of the compound is commercially available, indicating that its basic nitrogen can be protonated to enhance aqueous solubility.[2]

Synthesis of the this compound Core

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the Williamson ether synthesis, coupling a protected 4-hydroxypiperidine with a suitable phenoxyphenol derivative.

General Synthetic Protocol

A generalized, step-by-step protocol for the synthesis of this compound is outlined below. This protocol is based on established methodologies for the synthesis of related phenoxypiperidine derivatives.[3][4]

Step 1: Protection of 4-Hydroxypiperidine

-

Dissolve 4-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

-

Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine (TEA).

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate the N-Boc-4-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

-

Dissolve N-Boc-4-hydroxypiperidine and 4-phenoxyphenol in an appropriate polar aprotic solvent, such as dimethylformamide (DMF).

-

Add a strong base, for instance, sodium hydride (NaH), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield N-Boc-4-(4-phenoxyphenoxy)piperidine.

Step 3: Deprotection

-

Dissolve the protected intermediate in a suitable solvent, for example, DCM or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, with an organic solvent.

-

The product can be further purified by crystallization or chromatography.

Caption: Synthetic workflow for this compound.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds.[5] This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target, albeit with weak affinity. These initial "hits" are then optimized into more potent leads through chemical elaboration. The this compound scaffold is an excellent candidate for inclusion in fragment libraries due to its desirable physicochemical properties and its three-dimensional character.

A Hypothetical FBDD Workflow

The following diagram illustrates a conceptual workflow for utilizing this compound in an FBDD campaign targeting a hypothetical protein kinase.

Caption: A conceptual FBDD workflow using the title fragment.

Rationale for Experimental Choices in FBDD

-

Initial Screening: Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are highly sensitive methods capable of detecting the weak binding affinities typical of fragment hits.

-

Structural Elucidation: Determining the crystal structure of the fragment bound to the target protein is crucial. This provides a detailed understanding of the binding interactions and guides the subsequent optimization efforts.

-

Structure-Guided Optimization: With the binding mode elucidated, medicinal chemists can design and synthesize analogs of the initial hit to improve potency and selectivity. For the this compound scaffold, this could involve:

-

Piperidine Nitrogen Substitution: Introducing various substituents on the piperidine nitrogen can probe for additional interactions with the target and modulate the pKa and overall physicochemical properties.

-

Aromatic Ring Functionalization: Decorating the terminal phenyl ring with different functional groups can enhance binding affinity through interactions with specific pockets of the target protein.

-